N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Catalog No.
S2713414
CAS No.
392242-20-5
M.F
C13H8ClN3OS2
M. Wt
321.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thioph...

CAS Number

392242-20-5

Product Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Molecular Formula

C13H8ClN3OS2

Molecular Weight

321.8

InChI

InChI=1S/C13H8ClN3OS2/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)

InChI Key

KIEXESVVWYRPFM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl

solubility

not available

Synthesis and Availability

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound. Several studies describe its synthesis, often as part of a larger library of similar compounds. Here are a couple of examples:

  • In a 2011 publication, researchers synthesized this compound along with 23 others as potential antitumor agents. They used a multi-step process involving the reaction of various starting materials. Source: European Journal of Medicinal Chemistry:
  • This compound is commercially available from a few suppliers, which can be helpful for researchers who want to study its properties without having to synthesize it themselves.

Potential Applications

The potential applications of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide are primarily in the field of medicinal chemistry. Researchers are interested in this compound because of the presence of two important functional groups:

  • 1,3,4-Thiadiazole ring: This five-membered ring is found in many bioactive molecules, including some drugs used to treat cancer and other diseases. Source: ScienceDirect: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review: )
  • Thiophene ring: This five-membered ring containing sulfur is also found in many bioactive molecules, including some anti-inflammatory drugs. Source: National Institutes of Health: PubChem - Thiophene)

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring and a thiophene moiety. The compound's molecular formula is C17H11ClN4O2S3C_{17}H_{11}ClN_{4}O_{2}S_{3}, and it has a molecular weight of approximately 434.9 g/mol. The IUPAC name reflects its intricate structure, which integrates multiple heterocyclic rings, enhancing its chemical reactivity and potential biological activity.

  • Oxidation: This compound can undergo oxidation to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
  • Substitution Reactions: The presence of nucleophiles and electrophiles allows for various substitution reactions, which are essential for modifying the compound's properties.

Common reagents employed in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

The biological activity of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has been investigated in various studies. Notably, derivatives of thiadiazole compounds have shown promising anticancer properties. The incorporation of the 4-chlorophenyl group is believed to enhance cytotoxic activity against cancer cell lines such as MCF-7 and HepG2. These compounds exhibit mechanisms that potentially disrupt cellular processes, leading to increased apoptosis in cancer cells .

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves several steps:

  • Esterification: Starting with 4-chlorobenzoic acid, esterification with methanol in the presence of sulfuric acid produces methyl 4-chlorobenzoate.
  • Hydrazination: The ester is then reacted with hydrazine to form the corresponding hydrazide.
  • Cyclization: The hydrazide undergoes cyclization with cyanogen bromide to yield the thiadiazole ring.
  • Coupling Reaction: Finally, the thiadiazole derivative is coupled with thiophene-2-carboxylic acid derivatives to form the target compound .

These methods may be optimized in industrial settings to maximize yield and purity.

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide shows potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new anticancer agents or other therapeutic drugs targeting various diseases. Additionally, its unique chemical structure allows for further modifications that can enhance its efficacy or reduce toxicity .

Studies on the interactions of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound may interact with specific cellular pathways involved in cancer proliferation and survival. For instance, its derivatives have been shown to affect cell cycle regulation and apoptosis pathways in cancer cells .

Several compounds share structural similarities with N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide:

Compound NameStructural FeaturesUnique Aspects
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiolThiadiazole ring; lacks thiopheneSimpler structure; less diverse reactivity
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleDifferent substituents on thiadiazoleVarying substituent effects on activity
N-(5-(benzothiazol-2-yl)thiophene-2-carboxamideBenzothiazole instead of thiadiazolePotentially different biological activities

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide stands out due to its combination of multiple heterocyclic rings and functional groups that confer a broad spectrum of chemical reactivity and biological activity . This complexity may lead to unique pharmacological properties compared to simpler analogs.

XLogP3

3.8

Dates

Last modified: 08-16-2023

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